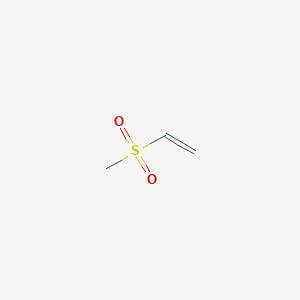

Methyl vinyl sulfone

説明

Significance of Vinyl Sulfone Moieties in Chemical Sciences

Vinyl sulfone moieties are significant in chemical sciences due to the electron-withdrawing nature of the sulfone group, which renders the vinylic double bond electrophilic and susceptible to nucleophilic attack, particularly via Michael addition reactions scispace.comresearchgate.netpurdue.edu. This reactivity makes vinyl sulfones valuable building blocks and intermediates in organic synthesis researchgate.netresearchgate.net. They can participate in various reactions, including conjugate additions, cycloadditions, and vinylic substitutions scispace.comresearchgate.netrsc.org. The ability of the sulfone group to act as a leaving group further enhances their utility in synthetic transformations purdue.edu.

Beyond organic synthesis, vinyl sulfone moieties play a crucial role in medicinal chemistry and chemical biology. Their reactivity towards nucleophiles, particularly thiol groups found in cysteine residues, makes them useful as covalent inhibitors of enzymes, especially cysteine proteases scispace.comresearchgate.nettandfonline.com. This property has led to the development of vinyl sulfone-containing compounds as potential therapeutic agents and as probes for studying protein function scispace.comtandfonline.comnih.govnih.gov.

Historical Context of Methyl Vinyl Sulfone Research

Research involving this compound dates back several decades. Early studies explored its fundamental chemical properties and reactivity, such as its polarographic behavior acs.org and its participation in reactions like the Diels-Alder cycloaddition acs.org. Investigations into the synthesis of this compound and related vinyl sulfones have also been a long-standing area of research, with various methods developed over time researchgate.netorganic-chemistry.org.

The recognition of the biological reactivity of vinyl sulfones, including this compound, towards thiols in proteins emerged as a significant area of study. This led to research on protein modification using this compound and other alkyl vinyl sulfones nih.gov. Such studies were foundational in understanding the potential of vinyl sulfones as tools for chemical modification of biological molecules.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is broad and continues to evolve. Current research encompasses several key areas:

Organic Synthesis: MVS is utilized as a versatile electrophile in Michael addition reactions and other transformations for the construction of complex organic molecules organic-chemistry.orgresearchgate.net. Its use in metal-catalyzed reactions, such as Heck vinylations, is also explored researchgate.net.

Polymer Chemistry: MVS is investigated as a monomer for polymerization reactions, including copolymerization with other monomers like ethylene (B1197577), to synthesize polymers with tailored properties researcher.lifemdpi.com. It is also used to introduce vinyl sulfone functionalities onto existing polymers for various applications researcher.liferesearchgate.netrsc.org.

Chemical Biology and Medicinal Chemistry: MVS and its derivatives are studied for their interactions with biological molecules, particularly proteins containing thiol groups. This includes their use as probes for studying enzyme activity and as potential covalent inhibitors scispace.comnih.govnih.govnih.govnih.gov. Research explores the design of vinyl sulfone-based compounds with improved selectivity and desired biological activities tandfonline.comnih.govacs.org.

Analytical Chemistry: this compound has been employed as a derivatization reagent in analytical methods, such as in the improved detection of pseudouridine (B1679824) in nucleoside mixtures by HPLC-mass spectrometry sigmaaldrich.comsigmaaldrich.comuleth.ca.

The scope also extends to theoretical studies, such as Density Functional Theory (DFT) calculations, to understand the mechanisms and energetics of reactions involving this compound, particularly in catalytic processes mdpi.com.

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂S | nih.govuni.lufishersci.ca |

| Molecular Weight | 106.14 g/mol | nih.govfishersci.ca |

| CAS Number | 3680-02-2 | nih.govfishersci.cawikidata.org |

| Appearance | Clear pale yellow liquid | nih.gov |

| Boiling Point | 115-117 °C/19 mmHg | sigmaaldrich.com |

| Density | 1.212 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.463 | sigmaaldrich.com |

| PubChem CID | 19354, 100016 (Note: Multiple CIDs listed in sources, 19354 appears more frequently) | nih.govuni.lufishersci.cawikidata.org |

| InChI Key | WUIJTQZXUURFQU-UHFFFAOYSA-N | nih.govuni.lufishersci.cawikidata.org |

| SMILES | CS(=O)(=O)C=C | sigmaaldrich.comuni.lufishersci.cawikidata.org |

Detailed Research Findings:

Studies have demonstrated the reactivity of this compound with proteins. For instance, research on bovine serum albumin and wool showed that this compound can modify sulfhydryl groups of cysteine residues via nucleophilic addition nih.gov. This reaction resulted in the formation of S-(beta-ethylsulfonylmethyl)-L-cysteine nih.gov. The extent of alkylation of other amino acid residues like lysine (B10760008) and histidine was also investigated nih.gov.

In the context of polymer chemistry, research on the copolymerization of ethylene with this compound catalyzed by palladium complexes has provided insights into the reaction mechanisms and the factors influencing catalytic activity and regioselectivity mdpi.com. DFT calculations have been used to compare the performance of different palladium catalysts, revealing that the favorable insertion of MVS can be attributed to less structural deformation in the catalyst-monomer complex mdpi.com.

This compound has also been explored in the development of covalent inhibitors. For example, peptidomimetic inhibitors incorporating a this compound warhead have been developed and studied for their ability to inhibit caspases, a class of cysteine proteases nih.gov. These studies have shown that such inhibitors can be potent and selective, with potential therapeutic applications nih.govnih.gov.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylsulfonylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJTQZXUURFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031628 | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 24 mmHg (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3680-02-2 | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6N4PU5BSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl Vinyl Sulfone and Its Derivatives

Catalytic Approaches in Methyl Vinyl Sulfone Synthesis

Catalytic methods play a crucial role in the efficient construction of the vinyl sulfone moiety, offering advantages such as lower reaction temperatures, reduced waste, and improved yields compared to traditional stoichiometric methods.

Metal-Catalyzed Syntheses

Transition metal catalysis has been widely applied in the synthesis of vinyl sulfones, facilitating various transformations including coupling reactions and functionalization of unsaturated bonds.

Palladium catalysis has proven effective in the synthesis of vinyl sulfones through various strategies, including C-S coupling reactions and the functionalization of alkenes and alkynes. One approach involves the palladium-catalyzed reaction of sulfinic acid salts with vinyl halides or triflates, providing vinyl sulfones in good yields. The choice of ligand, such as Xantphos, can be crucial for the success of these reactions. organic-chemistry.org Palladium catalysts have also been employed in the methylsulfonylation of alkyl halides using dimethyl sulfite (B76179) to synthesize methyl sulfone derivatives. organic-chemistry.org

Furthermore, palladium catalysis has been explored in domino processes for the synthesis of complex molecules incorporating the this compound structure. For instance, a four-step domino process involving intramolecular palladium-catalyzed α-arylation of sulfones combined with intermolecular aza-Michael and Michael addition reactions using vinyl sulfones as electrophiles has been reported for the synthesis of 3-[2-(phenyl/methylsulfonyl)ethyl]indoles. conicet.gov.ar

Palladium catalysts based on phosphine–sulfonate ligands have been investigated for the copolymerization of ethylene (B1197577) with this compound. Studies have shown that the nature of the ligand significantly impacts catalytic activity and the resulting polymer structure. mdpi.com

Copper catalysis offers a versatile platform for the sulfonylation of unsaturated bonds, providing access to vinyl sulfones through various mechanisms, including radical pathways. Copper-catalyzed decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates is one such method, offering a strategy for the stereoselective synthesis of (E)-alkenyl sulfones. researchgate.net This transformation often proceeds via a radical process and exhibits broad substrate scope and good functional group tolerance. researchgate.net

Another copper-catalyzed approach involves the sulfonylation of alkynes with tert-butylsulfinamide. thieme-connect.com Copper catalysts have also been utilized in the direct methylsulfonylation of alkenes and alkynes using dimethyl sulfoxide (B87167) (DMSO) as a source of the methyl sulfonyl radical under an oxygen atmosphere. ntu.edu.sg Additionally, copper-mediated synthesis of vinyl sulfones from p-tosylmethyl isocyanide (TosMIC) and ortho-substituted benzaldehydes has been developed. researchgate.net

Copper catalysis has also been applied to the regioselective γ-sulfonylation of α,β-unsaturated carbonyl compounds using silyl (B83357) dienol ethers and sulfonyl chlorides. acs.org

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, including the formation of chiral molecules containing the vinyl sulfone moiety. Organocatalytic enantioselective conjugate addition reactions of nucleophiles, such as oxindoles, to vinyl sulfones have been reported, providing access to chiral sulfone derivatives with high enantioselectivities. mdpi.comunige.chsemanticscholar.orgresearchgate.net These methods often involve Michael addition reactions where the vinyl sulfone acts as the Michael acceptor. mdpi.comscispace.com

Metal-Free Synthetic Pathways for this compound

While metal catalysis is prevalent, significant efforts have been directed towards developing metal-free synthetic routes to vinyl sulfones, offering advantages in terms of cost, accessibility, and reduced environmental impact. One economical and convenient metal-free method involves the reaction of commercially available sulfinic acid sodium salts with dibromides in the absence of any catalyst, yielding various phenyl and methyl vinyl sulfones in good yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds in N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org

Other metal-free approaches include photochemical methods, such as photochemical halogen-bonding-assisted synthesis, which allows for radical-radical cross-coupling of vinyl bromines and sodium sulfinates under mild conditions. smolecule.com Electrochemical methods also offer metal-free pathways for vinyl sulfone synthesis, such as the electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts. organic-chemistry.org Visible-light-induced decarboxylative sulfonylation of cinnamic acids with aryl sulfonate phenol (B47542) esters represents another mild and green metal-free approach. organic-chemistry.org

A transition-metal-free synthesis of vinyl sulfones has been achieved through tandem cross-decarboxylative/coupling reactions of sodium sulfinates and cinnamic acids. rsc.orgacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly applied to the synthesis of this compound and its derivatives to minimize the environmental footprint of these processes. This includes the development of methods that utilize readily available and less toxic reagents, operate under milder conditions, and reduce or eliminate the use of hazardous solvents and catalysts.

Examples of green chemistry approaches include the metal-free synthesis using readily available starting materials and benign solvents like DMF. organic-chemistry.orgorganic-chemistry.org Visible-light-induced reactions, which often operate at room temperature and can avoid the use of harsh oxidants or metal catalysts, also align with green chemistry principles. organic-chemistry.orgacs.org The use of water as a solvent in some radical-mediated thiodesulfonylation reactions of vinyl sulfones has also been explored. nih.gov Electrochemical methods, by avoiding the need for chemical oxidants or reducing agents, can also be considered greener alternatives. organic-chemistry.orgorganic-chemistry.org

The development of catalytic systems that utilize less toxic and more abundant metals, such as copper, also contributes to greener synthesis compared to methods relying on precious metals like palladium. researchgate.netacs.org

Table 1: Examples of Synthetic Methods and Conditions for Vinyl Sulfones

| Method | Catalyst/Conditions | Starting Materials | Product Type | Reference |

| C-S Coupling (Metal-Free) | DMF, 80°C, no catalyst | Sulfinic acid sodium salts, Dibromides | Vinyl Sulfones | organic-chemistry.orgorganic-chemistry.org |

| Palladium-Catalyzed C-S Coupling | Pd catalyst, ligand (e.g., Xantphos), base (e.g., K₃PO₄), solvent (e.g., DMF) | Sulfinic acid salts, Vinyl halides or triflates | Vinyl Sulfones | organic-chemistry.orgconicet.gov.ar |

| Copper-Catalyzed Decarboxylative Sulfonylation | Cu catalyst (e.g., Cu(ClO₄)₂·6H₂O), oxidant (e.g., TBHP), ligand (e.g., 1,10-phen.) | α,β-Unsaturated carboxylic acids, Sodium sulfinates | (E)-Alkenyl Sulfones | researchgate.net |

| Organocatalytic Conjugate Addition | Organocatalyst | Nucleophiles (e.g., oxindoles), Vinyl Sulfones | Chiral Sulfones | mdpi.comunige.ch |

| Metal-Free Decarboxylative Coupling | No metal catalyst | Sodium sulfinates, Cinnamic acids | Vinyl Sulfones | rsc.orgacs.org |

| Visible-Light-Induced Decarboxylative Sulfonylation | Organic photocatalyst (e.g., rhodamine B, eosin (B541160) Y) | Cinnamic acids, Sulfonylazides/TsMIC/β-Keto Sulfones | Vinyl Sulfones | acs.org |

| Electrochemical Sulfonylation | Direct current, undivided cell, graphite (B72142) electrodes | Sodium sulfinates, Olefins | Vinyl Sulfones | organic-chemistry.org |

| Copper-Catalyzed Sulfonylation of Alkynes | Cu catalyst | Alkynes, tert-butylsulfinamide | Vinyl Sulfones | thieme-connect.com |

| Palladium-Catalyzed Methylsulfonylation of Alkyl Halides | Pd catalyst | Alkyl halides, Dimethyl sulfite | Methyl Sulfones | organic-chemistry.org |

| Pyrolysis of β-Hydroxyethyl Sulfones or Esters | Heat, optional contact agent (e.g., alumina) | β-Hydroxyethyl sulfones or alkanoic esters | Vinyl Sulfones | google.com |

Stereoselective Synthesis of this compound Analogs

Stereoselective synthesis is crucial for obtaining compounds with defined spatial arrangements of atoms, which is particularly important for biological activity and material properties. Various methods have been developed for the stereoselective synthesis of vinyl sulfones, including this compound analogs. These approaches often aim to control the configuration of the double bond, leading to either (E) or (Z) isomers.

One approach involves the Wittig-Horner reaction, which can stereoselectively produce vinyl sulfones from methyl phenyl sulfone via phosphorylation of a dilithiosulfone intermediate at low temperatures. tandfonline.com This one-pot method offers a short route to phenyl vinyl sulfones with good yields and high (E) stereoselectivity when reacting with aldehydes. tandfonline.com

Another strategy utilizes copper-catalyzed reactions. For instance, stereoselective synthesis of (E)-alkenyl sulfones can be achieved from alkenes or alkynes using sodium sulfinates catalyzed by Cu(OTf)2 under microwave irradiation, providing good to excellent yields with high regio- and stereoselectivity. researchgate.net Copper-catalyzed oxidation of sodium sulfinates in air can also lead to (E)-alkenyl sulfones from alkenes via anti addition of a sulfonyl cation followed by elimination. researchgate.netorganic-chemistry.org Similarly, copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates offers an expedient strategy for the stereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.org

Metal-free approaches have also been explored for the stereoselective synthesis of vinyl sulfones. A metal-free decarboxylative sulfonylation protocol using β-aryl-α,β-unsaturated carboxylic acids and sodium sulfinates with (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) has been developed for the efficient synthesis of (E)-vinyl sulfones. researchgate.net Additionally, a practical metal-free procedure for the synthesis of (E)-vinyl sulfones involves the coupling of β-nitrostyrenes with sodium sulfinates under microwave irradiation, utilizing acetic acid as an additive in a denitrative radical cross-coupling reaction. tandfonline.com

Electrochemical methods offer another avenue for stereoselective synthesis. An electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides followed by cross-coupling with cinnamic acids enables the stereoselective synthesis of (E)-vinyl sulfones under metal-free and halogen-free conditions. organic-chemistry.org

Radical reactions also play a role in stereoselective vinyl sulfone synthesis. A radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes using Na2S2O4 can synthesize highly selective (Z)-vinyl and alkyl sulfones under metal-free conditions. researcher.life

Access to (E)-Vinyl Sulfones

Accessing the (E) isomer of vinyl sulfones is often desired due to its prevalence in biologically active compounds. Several methods specifically target the stereoselective formation of (E)-vinyl sulfones.

Copper-catalyzed reactions are prominent in this area. The copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates is an effective method for the stereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.orgtandfonline.com This transformation proceeds via a radical process and exhibits broad substrate scope. organic-chemistry.org Copper-catalyzed hydrosulfonylations of terminal and internal alkynes using sodium sulfinates in air also afford syn-selectively (E)-alkenyl sulfones in good yields. organic-chemistry.org

Metal-free strategies for (E)-vinyl sulfone synthesis include the reaction of styrenes and sulfonyl hydrazides with N-iodosuccinimide (NIS) and potassium carbonate, resulting exclusively in (E)-vinyl sulfones in good to excellent yields. researchgate.net NIS acts as a bifunctional reagent in this regio- and (E)-selective C(sp²)-H sulfonylation reaction. researchgate.net Another metal-free method involves the coupling of β-nitrostyrenes with sodium sulfinates under microwave irradiation with acetic acid, providing a convenient and efficient approach to various (E)-vinyl sulfones with excellent regioselectivity. tandfonline.com

Electrochemical methods have also been developed for accessing (E)-vinyl sulfones. An electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides followed by cross-coupling with cinnamic acids allows for the stereoselective synthesis of (E)-vinyl sulfones. organic-chemistry.org

Radical processes initiated by visible light irradiation can also lead to (E)-vinyl sulfones. A method involving the cleavage of thiosulfonate promoted by the formation of EDA complexes under visible light irradiation at room temperature, without metal catalysts, provides (E)-vinyl sulfones. researchgate.net

Other methods include the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide and sodium periodate (B1199274) and a catalytic amount of acetic acid, which provides vinyl sulfones in high yields at room temperature within hours, often with (E) selectivity. organic-chemistry.org An I2O5-mediated direct oxidative coupling of aromatic alkenes with thiols also provides various (E)-vinyl sulfones with excellent regioselectivity under metal-free conditions. organic-chemistry.org Ultrasound irradiation of alkynes, sulfonyl hydrazides, and potassium iodide in the presence of hydrogen peroxide has also been reported for the preparation of (E)-β-iodovinyl sulfones. rsc.org

Here is a table summarizing some methods for accessing (E)-vinyl sulfones:

| Method | Reactants | Conditions | Key Features |

| Copper-catalyzed decarboxylative sulfonylation | Alkenyl carboxylic acids, Sodium sulfinates | Aerobic conditions | Radical process, broad substrate scope |

| Copper-catalyzed hydrosulfonylation of alkynes | Alkynes, Sodium sulfinates | Cu(OTf)2, Microwave irradiation, Air | High regio- and stereoselectivity |

| Metal-free coupling of β-nitrostyrenes | β-Nitrostyrenes, Sodium sulfinates | Microwave irradiation, AcOH | Denitrative radical cross-coupling, regioselective |

| Metal-free C(sp²)-H sulfonylation of styrenes | Styrenes, Sulfonyl hydrazides | NIS, K2CO3, Ethanol, 70 °C | NIS as bifunctional reagent |

| Electrochemical oxidative N-S bond cleavage | Aromatic sulfonylhydrazides, Cinnamic acids | Electrochemical conditions | Metal-free, halogen-free |

| Radical reaction via thiosulfonate cleavage | Thiosulfonates, Olefins or alkynes | Visible light irradiation, Room temperature | Metal-free |

| Reaction with sodium arene sulfinates, KI, NaIO4 | Alkenes, Sodium arene sulfinates, KI, NaIO4 | Acetic acid, Room temperature | High yields, often (E) selectivity |

| I2O5-mediated oxidative coupling | Aromatic alkenes, Thiols | Metal-free conditions | Excellent regioselectivity |

| Ultrasound-assisted iodosulfonylation | Alkynes, Sulfonyl hydrazides, KI | H2O2, Ultrasound irradiation | Preparation of (E)-β-iodovinyl sulfones |

Functionalization Strategies for this compound Derivatives

This compound and its derivatives are versatile intermediates in organic synthesis, primarily due to the electrophilic nature of the β-carbon in the vinyl sulfone moiety, making them excellent Michael acceptors. This reactivity allows for various functionalization strategies to construct complex molecular structures.

Beyond Michael additions, vinyl sulfones can participate in cycloaddition reactions as 2π-partners. nih.govacademie-sciences.fr This dual reactivity enables their use in diverse synthetic transformations.

Introduction of Spirocyclic Subunits

Spirocyclic compounds, characterized by two rings connected through a single spiroatom, are of increasing interest in medicinal chemistry due to their unique rigid three-dimensional geometry, which can lead to improved binding affinity and enhanced selectivity for biological targets. rsc.orgrsc.orgresearchgate.net The incorporation of spirocyclic subunits into molecules containing the vinyl sulfone moiety can potentially unlock novel biological activities. rsc.orgrsc.org

Efficient synthetic routes to access spirocyclic vinyl sulfones are crucial for exploring their potential. A versatile and operationally simple method for the synthesis of multi-functionalized spirocyclic vinyl sulfones employs inexpensive allylcyclopropane sulfonyl chloride and easily accessible tertiary propargyl alcohols as starting materials. rsc.orgresearchgate.net This photocatalyzed reaction proceeds via a cascade process involving radical cyclization followed by (hetero)aryl migration, driven by visible-light irradiation. rsc.orgresearchgate.net This protocol features mild conditions and broad functional group compatibility, enabling the construction of complex scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones, in synthetically useful yields. rsc.orgresearchgate.net

Another strategy for introducing spirocyclic subunits involves radical cyclization reactions of vinyl sulfones. Research has explored accessing spirocyclic vinyl sulfones via radical cyclization and functional group migration. researcher.lifersc.orgrsc.orgresearchgate.netresearcher.liferesearchgate.net

Modification of Carbohydrates with Vinyl Sulfone Moieties

Carbohydrates are widely used as chiral building blocks in the synthesis of various complex molecules due to their inherent chirality. nih.govacademie-sciences.fracademie-sciences.fr The combination of the high reactivity of the vinyl sulfone group and the existing chiral centers in carbohydrates provides a powerful tool for generating a wide variety of enantiomerically pure reactive intermediates and complex molecules. nih.govacademie-sciences.fracademie-sciences.fr

Modification of carbohydrates with vinyl sulfone moieties typically involves the formation of a carbon-sulfur (C-S) bond, which can be achieved with regioselectivity. nih.gov Subsequent synthetic manipulations of these thiosugars lead to a range of vinyl sulfone-modified furanosyl, pyranosyl, acyclic, and bicyclic carbohydrates. nih.gov

Several approaches have been developed to standardize the preparative methods for accessing vinyl sulfone-modified carbohydrates. nih.gov Reactions of these modified carbohydrates with appropriate reagents can yield a large number of new chemical entities through various transformations, including Michael addition reactions, desulfostannylation, Michael-initiated ring-closure reactions, and cycloaddition reactions. nih.gov

The vinyl sulfone moiety on modified carbohydrates can act as a Michael acceptor, allowing for the diastereoselective addition of nucleophiles. acs.org The stereochemical outcome of these reactions can be significantly influenced by the inherent chiralities in the sugar molecules. academie-sciences.fracademie-sciences.fr For instance, the anomeric configuration has been shown to play a crucial role in determining the stereochemical outcome of addition reactions to vinyl sulfone-modified carbohydrates. academie-sciences.fr

Vinyl sulfone-modified carbohydrates have been utilized in the synthesis of various functionalized sugars and enantiomerically pure carbocycles and heterocycles. nih.gov This includes the synthesis of amino sugars and branched-chain sugars, C-glycosides, enantiomerically pure cyclopropanes, five- and six-membered carbocycles, saturated oxa-, aza-, and thio-monocyclic heterocycles, bi- and tricyclic saturated oxa and aza heterocycles, and enantiomerically pure and trisubstituted pyrroles. nih.govacademie-sciences.fr They have also been used as building blocks for the synthesis of 1,5-disubstituted 1,2,3-triazolylated carbohydrates and the corresponding triazole-linked di- and trisaccharides. nih.govrsc.org

The functionalization of sugar molecules at the monosaccharide level with vinyl sulfone groups is a key step in this strategy. academie-sciences.fracademie-sciences.fr Vinyl sulfone-modified carbohydrates have the potential for utilization in organic synthesis because, after using the vinyl sulfone moiety for functionalization, desulfonylation under strategically selected conditions can generate a variety of modified carbohydrates. academie-sciences.fracademie-sciences.fr

Vinyl sulfone functionalization has also been demonstrated as a general strategy for the covalent linkage of saccharides in mild conditions via Michael-type additions with amine and thiol groups from functionalized supports and those naturally present in biomolecules. researchgate.netscispace.com This is particularly relevant for creating sugar arrays and coupling to model proteins to yield neoglycoproteins. researchgate.net

Here is a table illustrating examples of carbohydrate modifications with vinyl sulfone moieties and their subsequent transformations:

| Carbohydrate Derivative Type | Vinyl Sulfone Modification Location | Subsequent Transformations | Products |

| Furanosyl, Pyranosyl, Acyclic, Bicyclic | Various positions (via C-S bond) | Michael addition, Desulfostannylation, Michael-initiated ring-closure, Cycloaddition | Amino sugars, Branched-chain sugars, C-glycosides, Enantiopure carbocycles (cyclopropanes, 5- and 6-membered), Saturated heterocycles (oxa-, aza-, thio-), Pyrroles |

| Hex-2-enopyranosides, Pent-2-enofuranosides | C-2 (olefinic system) | Diastereoselective addition of carbon nucleophiles | Branched-chain sugars |

| Hex-5-enofuranosides | C-5 | Diastereoselective addition of carbon nucleophiles | Branched-chain sugars (l-ido derivatives favored) |

| Monosaccharides (e.g., Mannose, Glucose) | Anomeric carbon (via ethylthio linker) | Michael-type addition with amine/thiol groups on supports or biomolecules | Sugar arrays, Neoglycoproteins |

Mechanistic Investigations of Methyl Vinyl Sulfone Reactivity

Electrophilic Character and Michael Acceptor Properties

Methyl vinyl sulfone (MVS) is an organosulfur compound recognized for its significant electrophilic properties. rsc.org The potent electron-withdrawing nature of the sulfone group (-SO2-) delocalizes electron density away from the vinyl group's carbon-carbon double bond. This polarization renders the β-carbon of the vinyl group highly electron-deficient and thus susceptible to attack by nucleophiles. This characteristic makes this compound an excellent Michael acceptor, a class of compounds that readily undergoes conjugate addition reactions. researchgate.netresearchgate.net Its reactivity as a Michael acceptor is central to its utility in various synthetic applications, particularly in the formation of carbon-heteroatom bonds. researchgate.net

Thiol-Michael Addition Reactions

Among the most well-studied reactions involving this compound is its conjugate addition with thiols, a process known as the Thiol-Michael addition or thia-Michael addition. nih.govrsc.org This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a base or a nucleophile. morressier.com The general mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the electrophilic β-carbon of the vinyl sulfone. rsc.org This is followed by protonation of the resulting carbanion intermediate to yield the final thioether product. rsc.org The efficiency and specificity of this reaction have led to its classification as a "click" reaction, signifying its reliability and broad applicability in materials science and bioconjugation. morressier.com

The Thiol-Michael addition involving vinyl sulfones is characterized by rapid kinetics and high selectivity, particularly when compared to other common Michael acceptors like acrylates. rsc.orgnih.gov Studies have demonstrated that vinyl sulfones react significantly more rapidly and selectively with thiols. This enhanced reactivity is attributed to the greater electron deficiency of the vinyl sulfone double bond. morressier.com

In competitive reactions, vinyl sulfones show a strong preference for reacting with thiols even in the presence of acrylates. For instance, in a reaction system containing equimolar amounts of ethyl vinyl sulfone and hexyl acrylate (B77674) with a thiol, the vinyl sulfone reached 100% conversion while the acrylate showed minimal consumption (<10%). rsc.orgnih.gov This high degree of selectivity allows for precise chemical modifications in complex molecular environments. rsc.org

| Michael Acceptor | Relative Reaction Rate with Thiol | Selectivity over Acrylates | Key Findings |

|---|---|---|---|

| Ethyl Vinyl Sulfone (EVS) | ~7 times higher than Hexyl Acrylate (HA) | High (EVS reaches 100% conversion with <10% HA consumption in competitive reactions) | The reaction is highly selective and rapid, making it suitable for "click" chemistry applications. rsc.orgnih.gov |

| Hexyl Acrylate (HA) | Baseline (1x) | Low | Slower reaction kinetics compared to vinyl sulfones. rsc.orgnih.gov |

In synthetic chemistry, protecting groups are employed to temporarily block a reactive functional group, such as a thiol, to prevent it from participating in a reaction at an undesired stage. The fundamental purpose of protecting a thiol is to render it non-nucleophilic. Consequently, a protected thiol will not undergo the Thiol-Michael addition with this compound. The reaction is effectively inhibited until the protecting group is removed through a specific deprotection step, which regenerates the free thiol.

The "influence" of a protecting group on thiol reactivity in this context is therefore one of complete suppression. The choice of a suitable protecting group is governed by its stability under the conditions required for other transformations within the molecule and the ability to be removed selectively without affecting other functional groups (orthogonality). Common thiol protecting groups include acetamidomethyl (Acm), trityl (Trt), and various disulfides, each with distinct deprotection conditions. The reactivity of the thiol with this compound is only restored upon successful removal of such a group.

The covalent bond formed between a vinyl sulfone and a thiol can be either irreversible or reversible, a characteristic that can be modulated by altering the substitution pattern of the vinyl sulfone. mdpi.com The nature of this interaction is governed by the thermodynamics of the reaction, specifically the free reaction energy (ΔG⁰ᵣ). mdpi.com

Irreversible Reactions: For typical vinyl sulfones like MVS, the Thiol-Michael addition is strongly exergonic (ΔG⁰ᵣ ≪ 0), resulting in a thermodynamically stable product. The high energy barrier for the reverse reaction makes the process effectively irreversible under normal conditions. mdpi.com

Reversible Reactions: Through quantum-chemical calculations and experimental verification, researchers have shown that by introducing specific substituents onto the vinyl sulfone scaffold, the reaction can be rendered nearly thermoneutral (ΔG⁰ᵣ ≈ 0). mdpi.com For example, in a study using a substituted vinyl sulfone and 2-phenylethanethiol, the reaction reached equilibrium with a free reaction energy of approximately 0.041 kcal mol⁻¹, indicating that the forward and reverse reactions proceed at comparable rates. mdpi.com This modulation from an irreversible to a reversible covalent interaction is of significant interest for designing dynamic materials and reversible inhibitors for biological systems. mdpi.com

Reactivity with Amines

This compound also serves as an effective Michael acceptor for primary and secondary amines in a reaction known as the aza-Michael addition. This reaction results in the formation of β-amino sulfones. The reaction proceeds efficiently with a range of amine nucleophiles, often under solvent-free conditions or with the use of a catalyst to enhance reaction rates. Studies have shown that alkyl vinyl sulfones exhibit a strong chemical affinity for the functional groups of proteins, including the ε-amino group of lysine (B10760008) residues. This reactivity is fundamental to the action of vinyl sulfone-based dyes and protein-modifying reagents.

Other Nucleophilic Additions

Beyond thiols and amines, this compound can undergo nucleophilic addition with other classes of nucleophiles.

Oxa-Michael Addition: Alcohols can add to vinyl sulfones in an oxa-Michael reaction, though they are generally less nucleophilic than thiols and often require catalysis by a strong base (e.g., potassium hydroxide) or a nucleophilic mediator (e.g., triphenylphosphine). The reaction can also be reversible, with studies demonstrating that the retro oxa-Michael reaction can occur at elevated temperatures, allowing for the exchange of alcohol substituents on the β-sulfonyl ether product.

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can also participate in Michael additions with vinyl sulfones, enabling the formation of new carbon-carbon bonds. These reactions are a versatile tool in organic synthesis for extending carbon skeletons.

Cycloaddition Reactions of this compound

This compound is a versatile Michael acceptor that also participates in various cycloaddition reactions due to the electron-withdrawing nature of the sulfonyl group, which activates the double bond. chemistryviews.org These reactions are powerful methods for constructing five- and six-membered ring systems.

As a dienophile, this compound readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The sulfonyl group activates the vinyl component, making it electron-deficient and thus a suitable partner for electron-rich dienes. wesleyan.eduacs.org

One study computationally investigated the reaction between this compound and furan, revealing it to be a reversible Diels-Alder reaction. This characteristic is similar to the well-studied furan-maleimide reaction. However, the furan-methyl vinyl sulfone reaction was found to have a somewhat higher energetic barrier and a smaller thermodynamic driving force compared to its maleimide (B117702) counterpart. wesleyan.edu The dienophilic properties of vinyl sulfones make them valuable synthons in the construction of functionalized six-membered rings. acs.org

Table 1: Computational Energetics of Diels-Alder Reactions with this compound Note: The following data is illustrative, based on findings from computational studies. Exact values depend on the level of theory used.

| Diene | Reaction Type | Key Energetic Findings | Reference |

|---|---|---|---|

| Furan | Reversible [4+2] Cycloaddition | Higher energetic barrier than furan-maleimide reaction | wesleyan.edu |

| Cyclopentadiene (B3395910) | [4+2] Cycloaddition | Favorable energetics for cycloaddition | wesleyan.edu |

| Thiophene | [4+2] Cycloaddition | Investigated for reaction energetics | wesleyan.edu |

| Dimethyl fulvene | [4+2] Cycloaddition | Investigated for reaction energetics | wesleyan.edu |

This compound also serves as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azomethine imines, nitrones, and azides to form five-membered heterocyclic rings. nih.govwikipedia.org This reaction is a powerful tool for synthesizing N-, O-, or S-containing heterocycles. nih.gov

While α,β-unsaturated carbonyl compounds are common partners in these reactions, vinyl sulfones have been employed less frequently. nih.gov The reactivity of vinyl sulfones as acceptors in these cycloadditions is influenced by the inductive effects of the sulfone group. However, poor orbital overlap between the sulfone and the olefin can sometimes result in lower reactivity compared to carbonyl analogues. nih.gov

Mechanistic studies, including DFT calculations, have been used to understand the regioselectivity of these reactions. For example, the reaction between substituted vinyl sulfones and sugar azides has been investigated to reveal the origin of regioselectivity, allowing for the controlled synthesis of specific 1,2,3-triazole isomers under metal-free conditions. acs.org In many cases, these reactions proceed to give single diastereomers in respectable yields, particularly when an excess of the dipole is used. nih.gov

Radical-Based Reaction Mechanisms

This compound and related vinyl sulfones are highly reactive toward radical species. The electron-deficient nature of the double bond facilitates the addition of various radicals. These reactions often proceed through a radical addition-elimination or a conjugate addition mechanism. chemistryviews.orgnih.gov

A common radical-based transformation is thiodesulfonylation, where treatment of a vinyl sulfone with an aryl thiol in the presence of a radical initiator leads to a vinyl sulfide (B99878). The proposed mechanism involves the addition of a thiyl radical (PhS•) to the vinyl sulfone double bond. This is followed by β-elimination of a sulfonyl radical, regenerating the double bond and yielding the vinyl sulfide product. nih.gov

Modern photocatalytic methods have also been developed for radical reactions involving vinyl sulfones. For example, a visible-light-mediated process can generate a sulfonyl radical from a sulfonyl chloride. This radical adds to an alkyne, creating a vinyl radical intermediate which can then undergo further cyclization, demonstrating the utility of vinyl sulfones in complex cascade reactions. rsc.org The involvement of radical intermediates in these pathways is often confirmed by experiments using radical scavengers like TEMPO, which inhibit product formation. rsc.org

Table 2: Examples of Radical-Based Reactions Involving Vinyl Sulfones

| Reaction Type | Reagents | Key Intermediate(s) | Mechanism | Reference |

|---|---|---|---|---|

| Thiodesulfonylation | Aryl thiol, ACCN (initiator) | Thiyl radical, Adduct radical | Radical addition-elimination | nih.gov |

| Photocatalytic Cyclization | Sulfonyl chloride, Propargyl alcohol, Ir(III) photocatalyst | Sulfonyl radical, Vinyl radical | Single-electron transfer (SET), Radical cascade | rsc.org |

| Silyldesulfonylation | Tris(trimethylsilyl)silane | Silyl (B83357) radical, Adduct radical | Radical addition, β-scission | researchgate.net |

| Conjugate Addition | Suitable H-donors, Photocatalyst (TBADT) | Carbon-centered radical | H-atom abstraction, Radical addition | chemistryviews.org |

Polymerization Mechanisms Involving this compound

This compound can undergo polymerization due to the reactivity of its vinyl group. nih.gov The strong electron-withdrawing sulfone group makes the monomer susceptible to chain-growth polymerization mechanisms. While anionic polymerization of vinyl sulfones is possible, free-radical polymerization is a common and important method. uni-bayreuth.defujifilm.com

Free-radical polymerization is a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comuomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose under heat or UV light to form primary radicals. The primary radical then adds across the double bond of a this compound monomer, creating a new monomer radical. uomustansiriyah.edu.iqyoutube.com

Propagation: The newly formed monomer radical is also a free radical and can attack another monomer molecule. This process repeats, rapidly adding monomer units to the growing polymer chain. The sulfonyl group stabilizes the radical on the adjacent carbon, facilitating the propagation step. nih.gov

Termination: The growth of the polymer chain ceases when two growing radical chains combine (recombination) or when one radical abstracts a hydrogen from another (disproportionation), resulting in two non-radical polymer chains. fujifilm.com

The polymerization of vinyl monomers containing sulfone groups, such as 4-vinylbenzylphenylsulfone, using AIBN as a radical initiator has been demonstrated, confirming the viability of this mechanism for the broader class of sulfone-containing vinyl monomers. researchgate.net

Coordination–Insertion Polymerization

Coordination-insertion polymerization is regarded as a highly attractive pathway for producing polysulfones due to the controlled nature of the method, in contrast to free-radical polymerization or gamma irradiation techniques. mdpi.com However, research into the coordination-insertion homopolymerization of this compound (MVS) is limited, with mechanistic investigations primarily deriving from studies on its copolymerization with olefins like ethylene (B1197577). mdpi.com The primary challenge in polymerizing polar vinyl monomers such as MVS with traditional organometallic catalysts is the tendency of the polar functional group to poison the catalyst. mdpi.com Late transition metal complexes, particularly those based on palladium, have garnered attention for this purpose owing to their lower oxophilicity. mdpi.com

Mechanistic insights, largely from Density Functional Theory (DFT) calculations, have focused on the initial steps of MVS insertion into palladium complexes, which is the fundamental process of a coordination-insertion polymerization. mdpi.com Using a phosphine-sulfonate palladium catalyst system, the insertion of MVS has been computationally modeled. mdpi.com The process begins with the coordination of the MVS monomer to the palladium center. Initially, an O-σ coordinating complex is formed, which then isomerizes to a more stable C=C bond coordinated intermediate. mdpi.com

A key finding from these computational studies is the regioselectivity of the insertion. The insertion of the MVS monomer into the Pd-Me bond of the catalyst is strongly favored to proceed in a 2,1-manner (where the C1 carbon of the vinyl group binds to the palladium center) rather than a 1,2-manner. mdpi.com This preference for 2,1-insertion is attributed to lower geometric deformation and less structural distortion in the transition state for both the catalyst and the monomer. mdpi.com For the phosphine-sulfonate palladium catalyst, the calculated energy barrier for this 2,1-insertion step is significantly lower than that for ethylene insertion, suggesting that the incorporation of MVS is a kinetically favorable event. mdpi.com

Table 1: Calculated Gibbs Free Energy Barriers for Monomer Insertion

| Catalyst System | Monomer | Insertion Mode | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Phosphine-Sulfonate Palladium | This compound | 2,1-insertion | 23.7 |

This table presents computationally derived data for the chain initiation step, showing the comparative energy barriers for the insertion of this compound versus Ethylene into a phosphine-sulfonate palladium catalyst. The lower barrier for MVS indicates a kinetically more favorable insertion. mdpi.com

Copolymerization Studies (e.g., with Ethylene)

The copolymerization of this compound (MVS) with non-polar olefins like ethylene represents the most significant area of research for MVS in the field of coordination-insertion polymerization. mdpi.com This process is a promising method for creating functionalized polyolefins, enhancing properties such as adhesion and printability in materials like polyethylene. mdpi.com The development of suitable catalysts that can tolerate the polar sulfone group while effectively incorporating both monomers is crucial. acs.org Palladium complexes featuring phosphine-sulfonate ligands have proven to be particularly effective for this purpose, enabling the synthesis of linear copolymers where the polar MVS units are located within the polymer backbone. mdpi.comacs.org

Mechanistic studies, particularly comparative DFT calculations, have been instrumental in understanding the different catalytic performances of various palladium complexes toward ethylene-MVS copolymerization. mdpi.com Two systems that have been compared are a phosphine-benzene sulfonate palladium complex (Catalyst A) and an α-diimine palladium complex (Catalyst B). mdpi.comsemanticscholar.org

With the phosphine-sulfonate catalyst (Catalyst A), calculations and experimental results align, showing that it successfully produces ethylene-MVS copolymers. mdpi.comsemanticscholar.org The insertion of MVS is not only possible but is kinetically preferred over ethylene insertion for both chain initiation and propagation. mdpi.com The favorable regiochemistry is 2,1-selective for MVS insertion. mdpi.com

In stark contrast, the α-diimine palladium catalyst (Catalyst B) is found to be inactive for copolymerization. semanticscholar.org The reason for this inactivity has been elucidated by mechanistic investigation. mdpi.com After the initial insertion of a single MVS monomer, the resulting product forms a highly stable palladacycle intermediate. mdpi.com This stability is due to a strong O-backbiting interaction, where the oxygen of the sulfone group coordinates back to the palladium center. mdpi.comsemanticscholar.org This strong intramolecular coordination effectively blocks the active site and hampers the subsequent coordination and insertion of an incoming ethylene molecule, thus arresting the polymerization process. mdpi.com

Table 2: Comparison of Catalyst Performance in Ethylene/MVS Copolymerization

| Catalyst System | Ligand Type | Activity in Copolymerization | Mechanistic Reason for Performance |

|---|---|---|---|

| Catalyst A | Phosphine-Sulfonate | Active | Favorable 2,1-insertion of MVS; weaker O-backbiting allows for subsequent monomer insertion. |

This table summarizes the observed and computationally explained activities of two different palladium catalyst systems in the copolymerization of ethylene and this compound. mdpi.comsemanticscholar.org

Advanced Spectroscopic and Computational Analysis of Methyl Vinyl Sulfone

Quantum-Chemical Computational Studies

Quantum-chemical computational studies provide profound insights into the molecular structure, reactivity, and energetics of methyl vinyl sulfone (MVS). These theoretical approaches allow for the detailed examination of properties that can be challenging to measure experimentally.

Ab initio conformational analysis has been instrumental in determining the stable geometries of this compound. unlp.edu.ar Molecular geometry optimizations have been conducted at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2). unlp.edu.ar These calculations, which may include electron correlation corrections up to the third order, consistently show that the predominant conformation of this compound features the vinyl C=C bond eclipsing one of the sulfonyl S=O bonds. unlp.edu.ar This eclipsed arrangement is a key structural characteristic of the molecule. unlp.edu.ar Similar eclipsed forms have also been identified in related compounds like vinyl fluoro sulfone, vinyl chloro sulfone, and divinyl sulfone through ab initio HF calculations. unlp.edu.ar

In computational studies of palladium-catalyzed copolymerization reactions involving this compound, Density Functional Theory (DFT) has been employed for geometric optimizations, using methods such as B3LYP-D3. mdpi.com For instance, in a phosphine–sulfonate palladium complex, key bond lengths such as Pd–C, Pd–O, and Pd–P were calculated to be 2.03 Å, 2.14 Å, and 2.24 Å, respectively. mdpi.com

Vibrational analysis complements geometry optimization by predicting the infrared (IR) and Raman spectra of the molecule, which arise from its vibrational modes. uni-siegen.de For this compound, the IR and Raman spectra of the liquid phase have been experimentally measured and a detailed vibrational assignment has been proposed based on theoretical calculations. unlp.edu.ar These computational predictions are crucial for accurately assigning the observed spectral bands to specific molecular vibrations, such as C=C stretching, S=O symmetric and asymmetric stretching, and various bending and torsional modes. unlp.edu.arnih.gov

Theoretical calculations have been shown to be essential for interpreting the vibrational spectra of sulfone-containing molecules. unlp.edu.arresearchgate.net The height of the barrier for the internal rotation of the methyl group in this compound has also been estimated from these theoretical and vibrational studies. unlp.edu.ar

A representative, though not exhaustive, list of typical vibrational modes for similar sulfonyl compounds is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=C Stretch | 1620 - 1680 |

| Asymmetric SO₂ Stretch | 1300 - 1350 |

| Symmetric SO₂ Stretch | 1120 - 1160 |

| C-S Stretch | 650 - 750 |

| CH₂ Rocking/Twisting | 900 - 1450 |

| CH₃ Rocking/Deformation | 900 - 1450 |

Note: This table represents typical ranges for vinyl sulfone compounds and is for illustrative purposes. Specific assignments for this compound are determined by detailed computational analysis.

Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interactions. scm.com This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular forces.

In the context of the palladium-catalyzed copolymerization of ethylene (B1197577) and this compound, EDA has been applied to analyze the transition states of the reaction. mdpi.com For example, the total deformation energies (ΔEdef) for the transition states of ethylene insertion into different catalyst-polymer complexes were calculated. These deformation energies, which represent the energy required to distort the interacting fragments from their equilibrium geometries into the geometries they adopt in the transition state, were found to be 32.1 kcal/mol, 38.0 kcal/mol, and 36.8 kcal/mol for various transition state structures (ATS6ME, BTS2M12E, and BTS2M21E, respectively). mdpi.com Such analyses help to elucidate the energetic factors that control the reaction barriers. mdpi.com

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, DFT calculations have been successfully used to predict the preferred mode of insertion in polymerization reactions. mdpi.com

In the phosphine–sulfonate palladium-catalyzed copolymerization with ethylene, the regioselectivity of MVS insertion was extensively studied. mdpi.com The calculations revealed a clear preference for 2,1-insertion over 1,2-insertion. This preference is attributed to a combination of energetic and geometric factors. The transition state for 2,1-insertion (ATS3M21) was found to be stabilized by a less geometric deformation compared to the transition state for 1,2-insertion. mdpi.com Specifically, the 2,1-insertion pathway exhibits a smaller dihedral angle in the Pd-C₁-C₂-C₃ plane (4.44° vs. 9.73° for 1,2-insertion), indicating a less twisted geometry. mdpi.com This lower deformation leads to a more stable transition state and a lower energy barrier for the 2,1-insertion pathway. mdpi.com

| Insertion Mode | Relative Energy Barrier (kcal/mol) | Key Geometric Feature |

| 2,1-insertion | 9.3 | Lower geometric deformation, smaller dihedral angle (∠Pd-C₁-C₂-C₃ = 4.44°) |

| 1,2-insertion | Higher than 2,1 | Greater geometric deformation, larger dihedral angle (∠Pd-C₁-C₂-C₃ = 9.73°) |

Theoretical modeling allows for the detailed mapping of reaction pathways and the calculation of associated energy barriers, providing a quantitative understanding of reaction kinetics. The copolymerization of this compound and ethylene catalyzed by palladium complexes has been computationally investigated, revealing the multi-step nature of the reaction pathway. mdpi.comsemanticscholar.org

| Reaction Step | Species | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |

| Ethylene Coordination | A7EE | -20.6 | - |

| MVS Coordination | A7EM | -25.4 | - |

| MVS 2,1-Insertion (TS) | ATS3M21 | +9.3 | 23.7 (from initiator) |

| Ethylene Insertion (TS) | - | - | 26.4 (from initiator) |

| MVS Propagation (TS) | ATS4EMiso | -2.0 | 23.4 (from A7EM) |

| Ethylene Propagation (TS) | ATS6EE | -0.1 | 25.3 (from A7EM) |

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are used to characterize the structure and purity of this compound. These methods provide a molecular-level fingerprint of the compound.

The ¹H NMR spectrum provides definitive information about the hydrogen environments in the molecule. chemicalbook.comchemicalbook.com The vinyl protons exhibit characteristic splitting patterns (doublet of doublets), while the methyl protons appear as a singlet. chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinyl, dd) | 6.74 | dd | J = 18.0, 12.0 |

| H (vinyl, d) | 6.40 - 6.50 | d | J = 18.0 |

| H (vinyl, d) | 6.15 | d | J = 12.0 |

| CH₃ (methyl) | 2.96 | s | - |

| (Data obtained from CDCl₃ solvent) chemicalbook.com |

In addition to NMR, other spectroscopic methods are routinely employed. Infrared (IR) spectroscopy is used to identify functional groups, with spectra confirming the presence of the sulfonyl (S=O) and vinyl (C=C) groups. thermofisher.com Raman spectroscopy provides complementary vibrational information. chemicalbook.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. chemicalbook.com

Microwave Spectroscopy

Microwave spectroscopy has been a important tool in elucidating the precise rotational parameters and conformational preferences of this compound in the gas phase. A key study in this area investigated the microwave spectrum of this compound in the frequency range of 26.5 to 40 GHz. The analysis of the assigned transitions in the spectrum is consistent with a molecular conformation where one of the S=O bonds is nearly eclipsed with the C=C double bond. researchgate.netresearchgate.net This eclipsed conformation was determined to be the most stable form of the molecule in the gaseous state.

Further analysis of the microwave spectrum would yield the rotational constants (A, B, and C), which are inversely related to the moments of inertia of the molecule. These constants provide highly accurate information about the bond lengths and angles of the molecule. Additionally, the dipole moment components along the principal axes of inertia can be determined from the Stark effect in the microwave spectrum. While the precise rotational constants and dipole moment values from the definitive 1994 study by A. C. Fantoni were not available in the searched resources, the study firmly established the preferred conformation of the molecule.

Electron Diffraction Studies

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. However, a specific electron diffraction study for this compound (CH₂=CHSO₂CH₃) was not identified in the available resources.

In a related study, the molecular structures of (E)- and (Z)-methylcyanovinyl sulfone were determined by gas electron diffraction. researchgate.netresearchgate.net This investigation of a derivative provides valuable insights into the structural parameters of a molecule containing the methyl sulfonyl group attached to a substituted vinyl group. For the free E-isomer, key bond lengths (r g) were reported as S=O (1.437(3) Å), S-Cmean (1.781(4) Å), and C=C (1.344(5) Å). researchgate.net The bond angles were determined to be O=S=O (121.4(7)°), O=S-Cvinyl (105.2(5)°), and S-C=C (114.9(6)°). researchgate.net These findings for a closely related compound suggest the expected bond lengths and angles in this compound, although direct experimental data for the parent compound is needed for a definitive structural characterization.

X-ray Crystallography of Derivatives

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. While no crystal structures of this compound itself are available due to its liquid state at room temperature, the structures of its derivatives can offer significant insights into its bonding and conformational behavior in a crystalline environment.

This compound is a potent Michael acceptor and dienophile, readily forming crystalline adducts. For instance, it undergoes facile double Michael addition with substituted anilines to form substituted phenylthiomorpholine dioxides. researchgate.net The X-ray crystal structures of such derivatives would reveal the resulting stereochemistry and the conformation of the methyl sulfonyl group in the solid state. Similarly, Diels-Alder reactions with dienes like cyclopentadiene (B3395910) would yield crystalline cycloadducts. chemtube3d.comresearchgate.netnih.gov The crystallographic analysis of these products would define the geometry of the newly formed six-membered ring and the orientation of the methylsulfonyl substituent.

Although specific crystallographic data for a simple derivative of this compound was not found in the search results, the X-ray structure of various other sulfone-containing compounds has been reported. nih.gov These studies generally show the tetrahedral geometry around the sulfur atom and provide a basis for understanding the intermolecular interactions, such as hydrogen bonding, that can influence the crystal packing of sulfone derivatives.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the S-C(vinyl) and S-C(methyl) bonds. Both experimental and theoretical studies have concluded that the most stable conformation is one where the C=C double bond is eclipsed with one of the S=O bonds. researchgate.netresearchgate.net

Ab initio molecular orbital calculations have been employed to investigate the conformational properties of this compound. These calculations have shown that the eclipsed conformer is the global minimum on the potential energy surface. A second stable conformer, although higher in energy, is predicted to have the lone pair of electrons on the sulfur atom cis to the double bond.

The preference for the eclipsed conformation can be attributed to a combination of steric and electronic factors. This arrangement minimizes steric hindrance between the vinyl group and the methyl group, while also allowing for favorable electronic interactions between the π-system of the vinyl group and the orbitals of the sulfonyl group. The barrier to internal rotation of the methyl group has also been a subject of computational studies, providing insight into the dynamics of this functional group.

Below is an interactive data table summarizing the key structural parameters of a related compound, (E)-methylcyanovinyl sulfone, as determined by gas electron diffraction, which can serve as a reference for the expected geometry of this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S=O | 1.437(3) | |

| S-Cmean | 1.781(4) | |

| C=C | 1.344(5) | |

| C≡N | 1.165(3) | |

| O=S=O | 121.4(7) | |

| O=S-Cvinyl | 105.2(5) | |

| O=S-Cmethyl | 110.2(2) | |

| C-S-C | 102.3(9) | |

| S-C=C | 114.9(6) | |

| C=C-C | 121.5(7) |

Applications of Methyl Vinyl Sulfone in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Methyl vinyl sulfone serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactive vinyl group, activated by the electron-withdrawing sulfone moiety, readily participates in Michael addition reactions and cycloadditions. cymitquimica.comresearchgate.netresearchgate.netacademie-sciences.fr This reactivity allows for the introduction of diverse functional groups and the formation of various ring systems. researchgate.netresearchgate.net

Synthesis of Functionalized Polyolefins

This compound is utilized in the synthesis of functionalized polyolefins through copolymerization with olefins, such as ethylene (B1197577). mdpi.comresearchgate.net This process aims to enhance the surface properties of nonpolar polyolefins, including adhesiveness, printability, dyeability, and compatibility. mdpi.com While the incorporation of polar vinyl monomers like MVS into polyolefins can be challenging due to potential catalyst poisoning, late transition metal catalysts, particularly palladium complexes, have shown promise in facilitating this copolymerization via a coordination-insertion mechanism. mdpi.comresearchgate.net Studies have investigated the copolymerization of ethylene with MVS catalyzed by phosphine-sulfonate and α-diimine palladium complexes, demonstrating the potential for incorporating polar units into the polymer chain. mdpi.com

Preparation of Amino- and Branched-Chain Sugars

Vinyl sulfone-modified carbohydrates, including those derived from this compound, are valuable intermediates for the synthesis of amino- and branched-chain sugars. academie-sciences.frmdpi.comacademie-sciences.frnih.gov These modified sugars act as Michael acceptors, readily undergoing conjugate addition reactions with various nucleophiles, including primary and secondary amines, as well as carbon nucleophiles. academie-sciences.frmdpi.comacademie-sciences.fr The inherent chirality of the sugar molecules plays a significant role in controlling the stereochemical outcome of these reactions, allowing for the diastereoselective formation of new bonds and stereocenters without the need for external asymmetric induction reagents. academie-sciences.frresearchgate.netresearchgate.netmdpi.com This strategy provides a route to a wide range of functionalized sugar derivatives. academie-sciences.frnih.gov

Synthesis of Spirocyclic Compounds